(1S,7S)-4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol
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Overview
Description
(1S,7S)-4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol is a complex organic compound characterized by its unique cyclodecane structure with multiple double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,7S)-4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by functional group modifications to introduce the desired substituents. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The double bonds in the cyclodecane ring can be reduced to single bonds using hydrogenation reactions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated cyclodecane derivatives.
Substitution: Various substituted cyclodecane derivatives depending on the reagents used.
Scientific Research Applications
(1S,7S)-4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,7S)-4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
- (1S,7S)-7-Isopropyl-4,10-bis(methylene)-5-cyclodecen-1-ol
- (1S,7S)-4,10-Dimethylidene-7-(methyl)cyclodec-5-en-1-ol
Comparison: (1S,7S)-4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol is unique due to its specific substituents and the arrangement of double bonds. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
70191-49-0 |
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Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/t14-,15-/m0/s1 |
InChI Key |
OSSWBZXPRYZGRO-GJZGRUSLSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCC(=C)[C@H](CCC(=C)C=C1)O |
Canonical SMILES |
CC(C)C1CCC(=C)C(CCC(=C)C=C1)O |
Origin of Product |
United States |
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